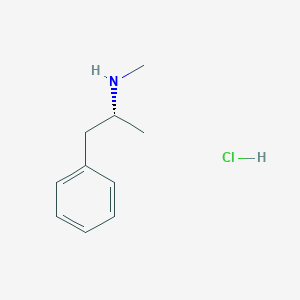

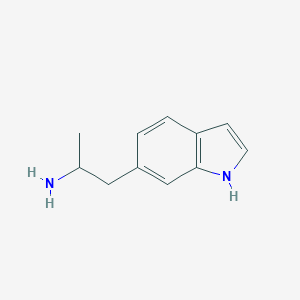

(R)-N,α-二甲基苯乙胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methamphetamine hydrochloride is a hydrochloride having methamphetamine as the base component. It contains a methamphetamine(1+).

Methamphetamine Hydrochloride is the hydrochloride salt form of methamphetamine, an amphetamine and sympathomimetic amine with CNS stimulating properties. Methamphetamine hydrochloride acts by facilitating the release of catecholamines, particularly noradrenaline and dopamine, from nerve terminals in the brain and inhibits their uptake. This leads to an increase in synaptic concentration of these neurotransmitters and results in an increase of motor activity, causes euphoria, mental alertness and excitement and suppresses appetite. Methamphetamine hydrochloride causes dependence and may cause an increase in heart rate and blood pressure.

A central nervous system stimulant and sympathomimetic with actions and uses similar to DEXTROAMPHETAMINE. The smokable form is a drug of abuse and is referred to as crank, crystal, crystal meth, ice, and speed.

See also: Methamphetamine (has active moiety).

科学研究应用

抗惊厥特性

(R)-N,α-二甲基苯乙胺盐酸盐及其衍生物因其潜在的抗惊厥特性而受到探索。一项研究合成并评估了二十四种 N-[(二甲基苯氧基)烷基]氨基烷醇的抗惊厥活性。这些化合物在各种体内测试中表现出可量化的抗惊厥活性。值得注意的是,化合物 R-(-)-2N-[(2,6-二甲基苯氧基)乙基]氨基丙醇-1-醇及其盐酸形式在最大电击 (MES) 测试中具有活性,在不同的动物模型中具有不同的有效剂量 (ED50)。该化合物还显示出与 σ、5-HT1A 和 α2 受体的结合亲和力,以及 5-HT 转运蛋白,而没有表现出诱变特性 (Waszkielewicz 等人,2015 年)。

Alpha 2-肾上腺素受体激动剂活性

结构上类似于 (R)-N,α-二甲基苯乙胺盐酸盐的美托咪定因其 α2-肾上腺素受体激动剂活性而得到表征。在大鼠脑膜制剂的研究中,美托咪定对 α2-肾上腺素受体表现出高亲和力,表明其作为一种有效、选择性和特异性 α2-肾上腺素受体激动剂的潜力 (Virtanen 等人,1988 年)。

致幻性质的研究

虽然与 (R)-N,α-二甲基苯乙胺盐酸盐没有直接关系,但对结构相关化合物(如 4-溴-2,5-二甲氧基苯乙胺)的研究提供了对类似化合物的精神活性特性和潜在药物滥用方面的见解。此类研究探索了与各种血清素受体的结合亲和力和潜在的致幻特性,强调了了解这些化合物对中枢受体的选择性和作用的重要性 (Glennon 等人,1988 年)。

在眼低压中的应用

研究评估了血清素受体配体(包括类似于 (R)-N,α-二甲基苯乙胺盐酸盐的化合物)对眼内压的影响。这些研究有助于理解此类化合物在治疗青光眼等眼部疾病中的治疗效用。具体而言,发现 5-HT1A 和 5-HT2 受体的激动剂可以有效降低眼内压,表明在控制眼部高血压和青光眼治疗中具有潜在应用 (May 等人,2003 年)。

作用机制

Target of Action

Similar compounds often interact with receptors or enzymes in the central nervous system

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes in cellular function . The exact nature of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It’s known that many compounds can affect multiple pathways, leading to a variety of downstream effects

Pharmacokinetics

Understanding these properties is crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .

Result of Action

The compound’s effects would likely depend on its specific targets and mode of action

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH can affect a compound’s ionization state, which can in turn influence its absorption and distribution . Additionally, factors like temperature and light exposure can affect a compound’s stability .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of (R)-N,alpha-Dimethylphenethylamine hydrochloride involves the reduction of (R)-norephedrine to (R)-N,alpha-Dimethylphenethylamine, followed by the reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "(R)-norephedrine", "Lithium Aluminum Hydride (LiAlH4)", "Hydrochloric acid (HCl)", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve (R)-norephedrine in dry diethyl ether.", "Step 2: Slowly add Lithium Aluminum Hydride (LiAlH4) to the solution under stirring at low temperature.", "Step 3: After the addition is complete, stir the reaction mixture at room temperature for 2 hours.", "Step 4: Quench the reaction by adding water slowly and carefully.", "Step 5: Separate the organic layer and wash it with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure to obtain (R)-N,alpha-Dimethylphenethylamine as a yellow oil.", "Step 8: Dissolve (R)-N,alpha-Dimethylphenethylamine in dry diethyl ether.", "Step 9: Add hydrochloric acid (HCl) to the solution and stir at room temperature for 1 hour.", "Step 10: Concentrate the solution under reduced pressure to obtain (R)-N,alpha-Dimethylphenethylamine hydrochloride as a white solid." ] } | |

CAS 编号 |

826-10-8 |

分子式 |

C10H16ClN |

分子量 |

185.69 g/mol |

IUPAC 名称 |

(2S)-N-methyl-1-phenylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C10H15N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/t9-;/m0./s1 |

InChI 键 |

TWXDDNPPQUTEOV-FVGYRXGTSA-N |

手性 SMILES |

C[C@@H](CC1=CC=CC=C1)NC.Cl |

SMILES |

CC(CC1=CC=CC=C1)NC.Cl |

规范 SMILES |

CC(CC1=CC=CC=C1)NC.Cl |

Pictograms |

Acute Toxic; Health Hazard |

同义词 |

L-Methamphetamine; (-)-Methylamphetamine |

产品来源 |

United States |

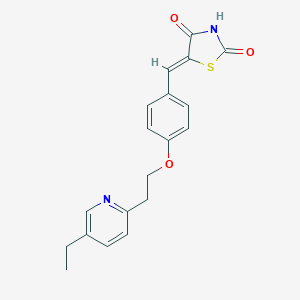

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S)-1-[6-amino-2-[[(1R)-1-amino-2-hydroxypropyl]carbamoyl]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B157913.png)

![2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B157928.png)